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Octyl 3-mercaptopropionate - 71849-93-9

Octyl 3-mercaptopropionate

Catalog Number: EVT-402225
CAS Number: 71849-93-9
Molecular Formula: C11H22O2S
Molecular Weight: 218.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Octyl 3-mercaptopropionate is an organic compound with the molecular formula C11H22O2S. It is classified as a mercaptoester, characterized by the presence of both a thiol group (-SH) and an ester group (-COOR). This compound is primarily utilized as a chain transfer agent in polymerization processes, particularly in the synthesis of polystyrene. Its ability to control the molecular weight distribution of polymers enhances the properties of the resulting materials, making it valuable in various industrial applications such as adhesives, coatings, and sealants .

Synthesis Analysis

Methods

The synthesis of octyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with octanol. This reaction is usually catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and is conducted under reflux conditions to facilitate the removal of water produced during the reaction. The process can be optimized for higher yields and purity in industrial settings through efficient mixing and temperature control .

Technical Details

In industrial production, large reactors are employed to ensure effective mixing and temperature regulation. The crude product is often purified through distillation or other separation techniques to achieve the desired quality. Alternative methods for synthesizing 3-mercaptopropionic acid esters involve using hydrogen sulfide in reactions with acrylic acid esters, which can also yield octyl 3-mercaptopropionate .

Molecular Structure Analysis

Structure

The molecular structure of octyl 3-mercaptopropionate consists of a long hydrophobic alkyl chain (octyl) attached to a mercapto group and an ester functional group. The structural formula can be represented as follows:

CH3(CH2)7C(O)SH\text{CH}_3(\text{CH}_2)_7\text{C}(\text{O})\text{S}\text{H}

Data

Key structural data includes:

  • Molecular Weight: 202.36 g/mol
  • Boiling Point: Approximately 200 °C (decomposes)
  • Density: Approximately 0.94 g/cm³ at 20 °C .
Chemical Reactions Analysis

Types of Reactions

Octyl 3-mercaptopropionate can undergo several types of chemical reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can be reduced to yield the corresponding alcohol.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Hydrogen peroxide or other oxidizing agents.
  • Reduction: Lithium aluminum hydride or similar reducing agents.
  • Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions .

Major Products Formed

The major products from these reactions include:

  • Oxidation products: Disulfides and sulfonic acids.
  • Reduction products: Alcohols.
  • Substitution products: Various esters and amides .
Mechanism of Action

The primary mechanism by which octyl 3-mercaptopropionate acts involves its thiol group, which participates in chain transfer during polymerization processes. This mechanism allows for the transfer of a growing polymer chain to the thiol group, effectively terminating that chain and initiating a new one. This action is crucial for controlling the molecular weight distribution of polymers, thereby influencing their physical properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Characteristic thiol odor
  • Flash Point: Approximately 125 °C
  • Specific Gravity: About 0.96 at 20 °C .

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone but insoluble in water.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents .
Applications

Octyl 3-mercaptopropionate finds extensive use in several scientific and industrial applications:

  1. Polymer Chemistry: As a chain transfer agent in emulsion polymerization processes, particularly for polystyrene and methyl methacrylate, it helps control polymer characteristics.
  2. Adhesives and Coatings: Its ability to modify polymer properties makes it valuable in formulating adhesives, coatings, and sealants with specific mechanical and chemical characteristics.
  3. Biological Research: While less common, its thiol group allows potential interactions with biological molecules, serving as a precursor for more complex bioactive compounds .
Synthetic Methodologies and Mechanistic Pathways

Catalytic Anti-Markovnikov Addition of H₂S to Acrylic Esters

The regioselective hydrothiolation of acrylic esters represents the most industrially viable route to octyl 3-mercaptopropionate. This reaction proceeds via anti-Markovnikov addition of hydrogen sulfide (H₂S) across the electron-deficient double bond of octyl acrylate, yielding the target β-mercaptoester. The thermodynamic preference for anti-Markovnikov orientation arises from the conjugation between the acrylate’s carbonyl group and its double bond, which polarizes the π-system and creates a significant partial positive charge on the β-carbon. Nucleophilic attack by HS⁻ (generated via base catalysis) at this β-carbon initiates the addition, followed by protonation to yield the thiol product [2] [6].

Catalyst selection critically determines reaction efficiency and selectivity. Early methods employed tertiary amine-functionalized anion exchange resins (e.g., Amberlyst A-21), achieving moderate selectivity (≤97.3%) at high H₂S pressures (3103–6895 kPa) and temperatures (73°C). However, these systems suffered from competitive Michael addition side reactions, where the newly formed thiolate attacks a second acrylate molecule, generating the sulfide diester as a significant by-product (Reaction 2):$$ \text{2 CH}2=\text{CHCO}2\text{R} + \text{H}2\text{S} \rightarrow \text{R}-\text{OC(O)CH}2\text{CH}2\text{SCH}2\text{CH}_2\text{C(O)OR} $$This side reaction is suppressed under elevated H₂S stoichiometry (H₂S:acrylate molar ratios of 3:1 to 10:1), which drives the equilibrium toward mono-addition and minimizes acrylate availability for consecutive reactions [2] [6].

Table 1: Catalyst Performance in H₂S Addition to Octyl Acrylate

Catalyst TypeSelectivity (%)Conversion (%)Reaction ConditionsKey Limitation
Tertiary Amine Resin≤97.310073°C, 3100–6900 kPa, H₂S:Acrylate=6.3:1Diester sulfide formation (~2.7%)
Quaternary Ammonium Resin95–9810070–80°C, 1500–3500 kPa, H₂S:Acrylate=5:1Thermal degradation at >80°C
Guanidine-Functionalized>99.510025–45°C, 1500–3500 kPa, H₂S:Acrylate=4:1Requires specialized solid support

The shift to guanidine-based catalysts marked a significant advance. Guanidines, with their exceptional basicity (pKₐ ~25–28) and resilience to β-elimination, enable near-quantitative selectivity at milder temperatures (15–45°C) and reduced H₂S pressures (1500–3500 kPa). This performance stems from the conjugated guanidinium cation formed upon protonation, which stabilizes the anionic intermediate without facilitating elimination or nucleophilic attack on carbonyl carbons [2].

Solid-Supported Guanidine Base Catalysis in Thiol-Esterification

Immobilization of guanidine bases onto solid supports addresses catalyst recovery and recyclability challenges inherent to homogeneous systems. Effective supports include macroporous polystyrene-divinylbenzene (PS-DVB) resins, functionalized via chloromethylation followed by nucleophilic displacement with bicyclic guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD derivatives). The resulting materials exhibit the general structure:

[Resin]-CH₂-L-Guanidine  

Where L is a linker such as -(CH₂)ₙ- (n=2–9). Crucially, the guanidine must be tetrasubstituted (no N-H bonds) to prevent deactivation via H₂S adsorption or irreversible salt formation [2].

Table 2: Impact of Guanidine Structure on Catalyst Efficacy

Guanidine StructureLinker (L)Thermal StabilityReusability (Cycles)Selectivity Retention (%)
Monocyclic (TMG)-(CH₂)₂-Moderate≤397.2 → 90.1 (Cycle 5)
Bicyclic (TBD)-(CH₂)₃-High≥10>99.5 → 99.3 (Cycle 10)
Acyclic (DBU)-(CH₂)₂-O-CH₂-Low≤298.1 → 85.7 (Cycle 3)

Bicyclic guanidines (e.g., TBD derivatives) demonstrate superior thermal and chemical stability due to their rigid, sterically protected structures. When grafted onto PS-DVB via a C3 alkyl spacer, these catalysts maintain >99% selectivity for octyl 3-mercaptopropionate across ≥10 reaction cycles without leaching detectable guanidine (<10 ppm). The optimal catalyst loading ranges from 10–70 wt% relative to acrylate, balancing reaction kinetics (complete conversion in 15–60 min) with practical reactor volume constraints. Kinetic studies reveal a first-order dependence on both acrylate and catalyst concentration, consistent with a mechanism where deprotonation of H₂S is rate-limiting [2].

The microenvironment within the polymeric support also influences performance. Macroporous resins with high crosslinking density (≥8% DVB) minimize swelling in hydrophobic reaction media, preserving active site accessibility while preventing pore collapse. Additionally, the hydrophobic resin matrix enhances selectivity by excluding water, thereby suppressing hydrolysis of the acrylate ester or the product thioester [2] [6].

Continuous-Flow Reactor Optimization for Scalable Synthesis

Transitioning octyl 3-mercaptopropionate synthesis from batch to continuous-flow reactors (CFRs) addresses critical scalability limitations: exothermicity control, gas-liquid mixing efficiency, and residence time distribution. CFR configurations typically employ tubular reactors (PTFE or stainless steel, i.d. 1–5 mm) with H₂S introduced via T-junctions or static mixers. Key advantages include:

  • Enhanced Mass/Heat Transfer: Laminar flow within narrow channels achieves Reynolds numbers >2000 (indicating turbulent mixing), ensuring rapid dispersion of H₂S bubbles and mitigating hot spots. This enables precise temperature control (±1°C) even at high reaction enthalpies (ΔHᵣ ≈ -80 kJ/mol) [3] .
  • Reduced Inventory of Hazardous Reagents: Confining H₂S within pressurized flow paths (<10 mL holdup volume) minimizes exposure risks compared to batch autoclaves [3].
  • Scalability via Numbering-Up: Parallel operation of multiple reactor modules maintains constant residence time while increasing throughput linearly [3] [8].

Table 3: Continuous-Flow Process Parameters vs. Performance

ParameterBatch ProcessFlow Process (Optimized)Impact on Metrics
Residence Time60–120 min10–15 minThroughput ↑ 400%
Temperature Control±5°C (due to hot spots)±1°C (isothermal profile)Byproduct Formation ↓ 90%
H₂S Pressure2500–3500 kPa1500–2000 kPaCompression costs ↓ 40%
Catalyst Utilization50–70 wt% (single-use)20 wt% (packed bed, reused)Catalyst consumption ↓ 75%
Space-Time Yield0.5 g·L⁻¹·h⁻¹15 g·L⁻¹·h⁻¹Volumetric efficiency ↑ 3000%

Process analytical technology (PAT) enables real-time optimization of CFRs. In-line Raman spectroscopy monitors acrylate consumption (C=C stretch at 1630 cm⁻¹) and product formation (S-H stretch at 2570 cm⁻¹), while principal component analysis (PCA) algorithms detect deviations from steady-state operation within 60 seconds. This allows dynamic adjustment of flow rates or temperatures to maintain >99% selectivity. For example, if acrylate conversion drops below 99.5%, the H₂S:acrylate ratio can be automatically increased by 5–10% to suppress diester sulfide formation .

Reactor engineering further refines performance:

  • Segmented Gas-Liquid Flow: Periodic introduction of inert gas (N₂) segments establishes uniform plug flow, reducing axial dispersion (Péclet number >100) and narrowing residence time distributions (σ²/τ² < 0.01) .
  • Catalyst Cartridges: Solid-supported guanidine resins packed into heated columns (40–60°C) enable continuous catalyst reuse. Backpressure regulators maintain H₂S supercriticality (>100 bar), enhancing solubility and reaction rates [3] .
  • Telescoped Synthesis: Integrating acrylate esterification with H₂S addition in a single flow sequence avoids intermediate isolation. Octanol and acrylic acid first form octyl acrylate over acid resin catalysts (e.g., Amberlyst-15, 80°C), with water removed via molecular sieves. The crude acrylate then feeds directly into the hydrothiolation reactor [3].

Properties

CAS Number

71849-93-9

Product Name

Octyl 3-mercaptopropionate

IUPAC Name

octyl 3-sulfanylpropanoate

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3

InChI Key

LWNSNYBMYBWJDN-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCS

Canonical SMILES

CCCCCCCCOC(=O)CCS

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